molecular formula C11H21NO5 B8423629 (R)-2-((tert-butoxycarbonyl)amino)-3-methoxy-3-methylbutanoic acid

(R)-2-((tert-butoxycarbonyl)amino)-3-methoxy-3-methylbutanoic acid

Cat. No.: B8423629
M. Wt: 247.29 g/mol
InChI Key: CMDKCNNNIHQNQU-ZETCQYMHSA-N
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Description

(R)-2-((tert-butoxycarbonyl)amino)-3-methoxy-3-methylbutanoic acid is a useful research compound. Its molecular formula is C11H21NO5 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

(2R)-3-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m0/s1

InChI Key

CMDKCNNNIHQNQU-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-tert-Butoxycarbonylamino-3-hydroxy-3-methyl-butyric acid (1.0 g, 4.29 mmol) was dissolved in THF (14 mL) and cooled to 0° C. in an external ice/brine bath. MeI (2.13 mL, 34.3 mmol) was added at 0° C. Solid NaH (60% dispersion in mineral oil, 0.514 g, 12.87 mmol) was added slowly at 0° C. Upon completion of the addition, the solution was removed from the ice bath and allowed to warm to room temperature, and stirred. After 18 hours, the crude reaction mixture was diluted in ethyl acetate and water was added slowly with stirring. The quenched mixture was concentrated in vacuo and partitioned between diethyl ether and water. The ether layer was extracted with sodium bicarbonate twice. The combined bicarbonate layers were acidified with aqueous citric acid to pH 3 and extracted three times with ethyl acetate. The combined ethyl acetate layers were washed with water, sodium thiosulfate, water, dried with sodium sulfate and concentrated to yield 2-tert-Butoxycarbonylamino-3-methoxy-3-methyl-butyric acid (0.99 g, 94%) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
2.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.514 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

tert-Butyl 1-(hydroxymethyl)-2-methoxy-2-methylpropylcarbamate (0.23 g) obtained in Example 73b) was dissolved in acetone (8 ml) and a 5% aqueous sodium hydrogen carbonate solution (2.7 ml). Potassium bromide (0.01 g), 2,2,6,6-tetramethyl-1-piperidinyloxy (0.17 g) and an aqueous sodium hypochlorite solution (1.7 ml) were added thereto, and mixed at 0° C. for 50 minutes. Acetone was distilled off under reduced pressure, and the residue was diluted with water, washed with diethyl ether, acidified with 1 N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain the title compound as a pale yellow oil (0.20 g, 82%).
Name
tert-Butyl 1-(hydroxymethyl)-2-methoxy-2-methylpropylcarbamate
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
reactant
Reaction Step Three
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Yield
82%

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